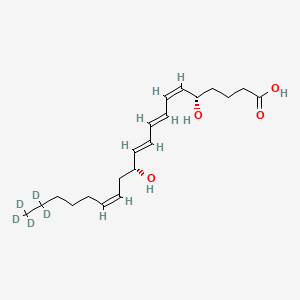

Leukotriene B4-d5

Description

BenchChem offers high-quality Leukotriene B4-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Leukotriene B4-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H32O4 |

|---|---|

Molecular Weight |

341.5 g/mol |

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-19,19,20,20,20-pentadeuterio-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1/i1D3,2D2 |

InChI Key |

VNYSSYRCGWBHLG-SUCHLTMXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Sentinel of Accuracy: A Technical Guide to the Role of Leukotriene B4-d5 in Elucidating LTB4 Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Leukotriene B4-d5 (LTB4-d5) in the accurate quantification and study of Leukotriene B4 (LTB4) biosynthesis pathways. Understanding the intricate mechanisms of LTB4 production is paramount in the research and development of therapeutics for a wide range of inflammatory diseases. LTB4-d5, a stable isotope-labeled internal standard, has become an indispensable tool for researchers, ensuring the precision and reliability of analytical methodologies.

Introduction to Leukotriene B4 and its Biosynthesis

Leukotriene B4 (LTB4) is a potent lipid mediator synthesized from arachidonic acid (AA) primarily by inflammatory cells such as neutrophils, macrophages, and mast cells. It is a key player in the host's inflammatory response, acting as a powerful chemoattractant for leukocytes, particularly neutrophils, and promoting their adhesion, degranulation, and production of reactive oxygen species. Dysregulation of the LTB4 biosynthetic pathway is implicated in the pathophysiology of numerous inflammatory conditions, including arthritis, asthma, and inflammatory bowel disease.

The biosynthesis of LTB4 is a multi-step enzymatic cascade initiated by cellular stimulation, which leads to the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 (cPLA2). The subsequent key enzymes in the pathway are 5-lipoxygenase (5-LO) and LTA4 hydrolase (LTA4H).[1]

References

Investigating the Mechanism of Action of Leukotriene B4: A Technical Guide Using Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent, pro-inflammatory lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway.[1] It plays a pivotal role in the host's immune response, primarily by recruiting and activating leukocytes, such as neutrophils, to sites of inflammation, infection, or tissue injury.[2][3] Understanding the precise mechanism of action of LTB4 is critical for developing therapeutic interventions for a host of inflammatory diseases, including asthma, rheumatoid arthritis, and psoriasis.[4][5]

A significant analytical challenge in studying LTB4 is its extremely low concentration in biological tissues and fluids, often in the picomolar range. This necessitates highly sensitive and specific analytical methods for accurate quantification. The gold-standard approach for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS) employing the principle of stable isotope dilution, which uses deuterated LTB4 as an internal standard.

This technical guide provides an in-depth overview of the LTB4 signaling pathway and presents a detailed framework for its investigation using deuterated standards. It includes comprehensive experimental protocols, quantitative data, and visual diagrams to aid researchers in accurately measuring and interpreting the role of LTB4 in their studies.

Mechanism of Action: The LTB4 Signaling Cascade

LTB4 exerts its biological effects by binding to two distinct G-protein coupled receptors (GPCRs) on the cell surface: the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). These receptors, despite sharing 45% amino acid identity, have different affinities for LTB4 and distinct expression patterns, which dictates the cellular response.

-

BLT1: This is a high-affinity receptor primarily expressed on leukocytes, including neutrophils, eosinophils, macrophages, and certain T-cell subsets. It is responsible for mediating the potent chemoattractant and pro-inflammatory effects of LTB4.

-

BLT2: This is a low-affinity receptor with a broader expression profile. Besides LTB4, it can also be activated by other eicosanoids. Its functions include roles in maintaining intestinal barrier function and promoting wound healing.

Upon LTB4 binding, both BLT1 and BLT2 couple to pertussis toxin-sensitive Gi and/or Gq proteins, initiating a cascade of intracellular signaling events.

Key downstream pathways include:

-

Phospholipase C (PLC) Activation: Leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), causing a rapid increase in intracellular calcium (Ca2+) levels and activation of Protein Kinase C (PKC).

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of ERK, p38, and JNK kinases, which regulate gene expression related to inflammation and cell survival.

-

Phosphoinositide 3-Kinase (PI3K)/Src Pathway: This pathway is involved in neutrophil activation, degranulation, and chemotaxis.

-

NF-κB Translocation: Activation of this key transcription factor leads to the production of pro-inflammatory cytokines and chemokines.

These signaling events culminate in various cellular responses, such as chemotaxis (cell migration), degranulation, production of reactive oxygen species (ROS), and enhanced phagocytosis.

Quantitative Analysis using Deuterated Standards

Stable isotope dilution analysis is the benchmark for quantifying endogenous molecules in complex biological matrices. The technique involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., deuterium-labeled LTB4, often LTB4-d4) to a sample at the earliest stage of preparation.

This internal standard is chemically identical to the endogenous LTB4 but has a higher mass due to the deuterium (B1214612) atoms. It co-elutes with the endogenous LTB4 during chromatography but is distinguished by the mass spectrometer. The key advantages are:

-

Accuracy: It corrects for the loss of analyte during sample extraction, purification, and derivatization.

-

Precision: It accounts for variations in instrument response and matrix effects (ion suppression or enhancement) during mass spectrometric analysis.

By measuring the peak area ratio of the endogenous analyte to the known amount of the internal standard, a highly accurate concentration can be calculated.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to LTB4 analysis.

Table 1: LTB4 Receptor Binding Affinities

| Receptor | Ligand | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| BLT1 | LTB4 | ~0.154 nM | |

| BLT2 | LTB4 | Low Affinity (μM range) |

| BLT2 | 12-HHT | High Affinity (~10-100x > LTB4) | |

Table 2: Representative LTB4 Concentrations in Biological Samples

| Biological Matrix | Condition | Concentration Range | Reference |

|---|---|---|---|

| Human Plasma | Healthy Volunteers | 33.85 ± 33.91 pg/mL | |

| Human Lung Lavage Fluid | Chronic Pulmonary Disease | 8-10 ng/mL (40-50 ng in 5 mL) |

| Inflammatory Exudate (Rat) | Carrageenan-induced | Peak at 6.9 ± 0.5 ng/mL | |

Experimental Protocols

This section outlines a typical workflow for the quantification of LTB4 in biological samples (e.g., plasma, cell culture supernatant) using LC-MS/MS with a deuterated internal standard.

Detailed Methodology: LC-MS/MS Quantification of LTB4

1. Sample Collection and Preparation:

-

Collect biological samples (e.g., 200 µL of human plasma) and store immediately at -80°C to prevent lipid degradation.

-

Thaw samples on ice before use.

2. Internal Standard Spiking:

-

Add a precise amount of deuterated internal standard (e.g., 10 µL of a 100 ng/mL LTB4-d4 solution) to each sample. Vortex briefly. This step is critical and must be done before any extraction.

3. Lipid Extraction (Solid Phase Extraction - SPE):

-

Condition a C18 SPE cartridge (e.g., Sep-Pak C18) with methanol (B129727) followed by water.

-

Acidify the plasma sample with a weak acid to protonate the carboxylic acid group of LTB4, enhancing its retention on the C18 sorbent.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar interferences.

-

Elute LTB4 and LTB4-d4 from the cartridge using a high-percentage organic solvent (e.g., methanol or ethyl acetate).

4. Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 acetonitrile:water).

5. LC-MS/MS Analysis:

-

Chromatography: Perform separation using a reverse-phase C18 column (e.g., 100mm x 3mm, 2.5 µm particle size). Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol containing a small amount of acid (e.g., 0.1% formic acid) to ensure LTB4 remains protonated.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for detection and quantification. Monitor the specific precursor-to-product ion transitions for both endogenous LTB4 and the deuterated standard.

Table 3: Typical Mass Spectrometry Parameters for LTB4 Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| LTB4 | 335.0 | 194.9 | Negative ESI |

| LTB4-d4 | 339.0 | 196.9 | Negative ESI | |

6. Quantification:

-

Generate a standard curve by preparing a series of calibration standards with known concentrations of non-labeled LTB4 and a fixed concentration of LTB4-d4.

-

Plot the ratio of the peak area of LTB4 to the peak area of LTB4-d4 against the concentration of LTB4.

-

Determine the concentration of LTB4 in the unknown samples by interpolating their peak area ratios from the standard curve.

Conclusion

Investigating the mechanism of action of LTB4 is fundamental to understanding its role in health and disease. Due to its potent nature and low physiological concentrations, accurate quantification is paramount. The use of deuterated internal standards combined with LC-MS/MS provides the necessary sensitivity, specificity, and accuracy to reliably measure LTB4 in complex biological samples. The detailed protocols and quantitative data presented in this guide offer a robust framework for researchers to explore the intricate LTB4 signaling pathway, paving the way for new discoveries and the development of targeted anti-inflammatory therapeutics.

References

- 1. Structural diversity of leukotriene G-protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]

- 3. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]

- 4. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of a Pro-Inflammatory Mediator: A Technical Guide to Using Leukotriene B4-d5 as a Tracer for In Vivo LTB4 Fate Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterated leukotriene B4 (LTB4-d5) as a tracer for in vivo metabolic fate studies of leukotriene B4 (LTB4). LTB4 is a potent lipid mediator deeply involved in inflammatory responses, making the study of its metabolic clearance crucial for understanding and modulating inflammatory diseases. The use of a stable isotope-labeled tracer like LTB4-d5, which is chemically identical to LTB4 but mass-shifted, allows for precise tracking and quantification of LTB4 and its metabolites in complex biological systems.

Introduction to Leukotriene B4 and the Rationale for Tracer Studies

Leukotriene B4 (LTB4) is a product of the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism and a powerful chemoattractant for leukocytes, particularly neutrophils.[1] It plays a critical role in the host defense against pathogens and in the pathophysiology of a wide range of inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease.[1] Given its potent pro-inflammatory activities, the in vivo concentration of LTB4 is tightly regulated, primarily through rapid metabolic inactivation.

Understanding the pharmacokinetics and metabolic fate of LTB4 is paramount for the development of therapeutics targeting this pathway. In vivo studies using tracers are essential to delineate the pathways of LTB4 clearance, identify key metabolites, and determine the rate of its elimination from circulation and tissues. LTB4-d5 serves as an ideal tracer for these studies due to its biological equivalence to endogenous LTB4 and its distinguishability by mass spectrometry (MS).[2]

Metabolic Pathways of Leukotriene B4

The in vivo metabolism of LTB4 is a rapid and complex process involving several enzymatic pathways aimed at reducing its biological activity. The primary routes of LTB4 metabolism are ω-oxidation followed by β-oxidation.[3][4]

a) ω-Oxidation: This is the initial and major metabolic pathway for LTB4. It is initiated by ω-hydroxylation, a reaction catalyzed by specific cytochrome P450 enzymes (CYP4F family), to form 20-hydroxy-LTB4 (20-OH-LTB4).[3][4] This metabolite is significantly less active than LTB4. The 20-hydroxyl group is then further oxidized by alcohol and aldehyde dehydrogenases to a carboxyl group, yielding 20-carboxy-LTB4 (20-COOH-LTB4).[3][4]

b) β-Oxidation: Following ω-oxidation, the resulting dicarboxylic acid (20-COOH-LTB4) can undergo β-oxidation from the ω-end, leading to the formation of shorter-chain metabolites, such as 18-carboxy-LTB4.[5]

c) Other Pathways:

-

12-Hydroxyeicosanoid Dehydrogenase/Δ10 Reductase Pathway: This pathway leads to the formation of 10,11-dihydro-LTB4 and 10,11-dihydro-12-oxo-LTB4.[5][6]

-

Glucuronidation: LTB4 and its metabolites can be conjugated with glucuronic acid, a process that increases their water solubility and facilitates their excretion. This represents a pathway of LTB4 metabolism that has been identified in human hepatocytes.[5]

The following diagram illustrates the major metabolic pathways of LTB4.

Quantitative Data on LTB4 Pharmacokinetics

Pharmacokinetic studies, primarily in rabbits, have demonstrated that LTB4 is cleared very rapidly from the circulation.[7][8] The use of radiolabeled ([3H]-LTB4) or deuterated tracers is essential for obtaining accurate pharmacokinetic data.

| Parameter | Value | Species | Study Notes | Reference |

| Half-life (t1/2) | 0.53 ± 0.03 min | Rabbit | Following intravenous injection of [3H]-LTB4. | [7] |

| Systemic Clearance (Cl) | 96 ± 11 ml/min/kg | Rabbit | Following intravenous injection of [3H]-LTB4. | [7] |

| Apparent Volume of Distribution (Vd) | 85 ± 9 ml/kg | Rabbit | Following intravenous injection of [3H]-LTB4. | [7] |

| Half-life (t1/2) of IR-LTB4 | 0.47 - 0.63 min | Rabbit | Dose-dependent increase observed. | [7] |

| Systemic Clearance (ClLTB4) of IR-LTB4 | 93 ± 4 ml/min/kg | Rabbit | Based on continuous infusion studies. | [7] |

IR-LTB4: Immunoreactive LTB4

Experimental Protocols for In Vivo Metabolic Fate Studies

A typical in vivo metabolic fate study using LTB4-d5 involves the administration of the tracer to an animal model, followed by the collection of biological samples (e.g., plasma, urine, feces, tissues) at various time points. The samples are then processed and analyzed to identify and quantify LTB4-d5 and its metabolites.

Animal Model and Administration of LTB4-d5

-

Animal Model: Conscious rabbits have been used for pharmacokinetic studies of LTB4.[7][8] Other rodent models may also be suitable.

-

Tracer Formulation: LTB4-d5 is typically dissolved in a vehicle suitable for intravenous administration, such as saline containing a small percentage of ethanol (B145695) or albumin to aid solubility.

-

Administration: A single intravenous bolus injection is a common method for pharmacokinetic studies.[7][8] Continuous infusion can also be used to determine steady-state plasma concentrations.

Sample Collection and Preparation

-

Blood Collection: Blood samples are collected at predetermined time points into tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., butylated hydroxytoluene) to prevent ex vivo formation of LTB4. Plasma is separated by centrifugation at low temperatures.

-

Extraction: LTB4 and its metabolites are extracted from plasma using solid-phase extraction (SPE) or liquid-liquid extraction. A common liquid-liquid extraction solvent is methyl tertiary butyl ether (MTBE).[9]

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of LTB4 and its metabolites due to its high sensitivity and specificity.[9][10]

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-fast liquid chromatography (UFLC) is used to separate LTB4 and its metabolites from other endogenous compounds.[9][11] A C18 column is commonly employed.

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for LTB4, its metabolites, and the deuterated internal standard (in this case, the tracer LTB4-d5).

-

Quantification: A calibration curve is generated using known amounts of unlabeled LTB4 and a fixed amount of the deuterated internal standard. The concentration of LTB4 in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

The following diagram outlines a typical experimental workflow for an in vivo metabolic fate study of LTB4 using LTB4-d5.

LTB4 Signaling Pathway

LTB4 exerts its biological effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1] The LTB4-BLT1 axis is particularly well-characterized and plays a major role in mediating the pro-inflammatory actions of LTB4.[1]

Upon binding of LTB4 to BLT1, a signaling cascade is initiated, leading to various cellular responses, including:

-

Chemotaxis: Directed migration of leukocytes to sites of inflammation.

-

Adhesion and Aggregation: Increased adhesion of leukocytes to the endothelium and aggregation of leukocytes.

-

Degranulation and Enzyme Release: Release of lysosomal enzymes from neutrophils.

-

Production of Reactive Oxygen Species (ROS): Activation of the NADPH oxidase complex and generation of ROS.

-

Modulation of Cytokine Production: LTB4 can amplify the production of pro-inflammatory cytokines.

The following diagram provides a simplified overview of the LTB4-BLT1 signaling pathway.

Conclusion

The use of LTB4-d5 as a tracer in in vivo studies is a powerful tool for elucidating the metabolic fate of LTB4. By combining stable isotope labeling with sensitive and specific LC-MS/MS analytical methods, researchers can gain detailed insights into the pharmacokinetics and metabolism of this important pro-inflammatory mediator. This knowledge is essential for the rational design and development of novel anti-inflammatory therapies targeting the LTB4 pathway. The experimental protocols and data presented in this guide provide a framework for conducting such studies and advancing our understanding of the role of LTB4 in health and disease.

References

- 1. The role of the LTB4-BLT1 axis in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic transformations of leukotriene B4 in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of leukotriene B4 to dihydro and dihydro-oxo products by porcine leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic disposition of leukotriene B4 (LTB4) and oxidation-resistant analogues of LTB4 in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic disposition of leukotriene B4 (LTB4) and oxidation-resistant analogues of LTB4 in conscious rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A validated liquid chromatography-mass spectrometry method for the determination of leukotrienes B4 and B5 produced by stimulated human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pro-inflammatory Cascade of LTB4: A Technical Guide to its Quantification and Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potent pro-inflammatory effects of leukotriene B4 (LTB4), a key lipid mediator in a host of inflammatory diseases. We delve into the intricate signaling pathways initiated by LTB4 and provide detailed experimental protocols for its accurate quantification using its deuterated stable isotope, LTB4-d5, as an internal standard. This guide is designed to equip researchers with the knowledge and methodologies to effectively investigate the role of LTB4 in inflammation and to aid in the development of novel therapeutic interventions.

The Pro-inflammatory Role of Leukotriene B4

Leukotriene B4 is a powerful chemoattractant and activator of leukocytes, playing a central role in the initiation and amplification of the inflammatory response.[1][2] Synthesized from arachidonic acid via the 5-lipoxygenase pathway, LTB4 exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[3][4][5] This binding triggers a cascade of intracellular signaling events that culminate in a range of pro-inflammatory cellular responses.

The LTB4-BLT1 axis is particularly well-characterized for its role in recruiting and activating immune cells, including neutrophils, macrophages, and T cells, to sites of inflammation.[1][2][6][7] This targeted migration is a hallmark of many inflammatory conditions.[6] Beyond chemotaxis, LTB4 signaling via BLT1 can also stimulate the production of pro-inflammatory cytokines and enhance the antimicrobial functions of phagocytes.[8][9] The BLT2 receptor, while having a lower affinity for LTB4, is more ubiquitously expressed and has been implicated in a broader range of cellular processes, including cell survival and proliferation, particularly in the context of cancer.[10][11][12]

The dysregulation of LTB4 production and signaling is a key pathological feature of numerous inflammatory diseases, including rheumatoid arthritis, asthma, inflammatory bowel disease, and cardiovascular disease.[13][14] Consequently, the LTB4 signaling pathway represents a promising target for the development of novel anti-inflammatory therapeutics.

Quantitative Analysis of LTB4

Accurate quantification of LTB4 in biological matrices is crucial for understanding its role in disease and for the development of targeted therapies. Due to its low endogenous concentrations and short half-life, sensitive and specific analytical methods are required. The use of a deuterated internal standard, such as LTB4-d4 (or LTB4-d5, depending on the number of deuterium (B1214612) atoms), is essential for accurate quantification by mass spectrometry, as it corrects for sample loss during extraction and variations in instrument response.

Quantitative Data Summary

The following tables summarize key quantitative data related to LTB4 and its receptors, as well as typical concentrations found in human plasma.

| Receptor | Ligand | Dissociation Constant (Kd) | Reference |

| BLT1 | LTB4 | ~1.1 - 2.3 nM | [5] |

| BLT2 | LTB4 | ~20 - 23 nM | [5][15] |

Table 1: LTB4 Receptor Binding Affinities. This table shows the dissociation constants (Kd) of LTB4 for its high-affinity (BLT1) and low-affinity (BLT2) receptors. Lower Kd values indicate higher binding affinity.

| Condition | LTB4 Concentration (pg/mL) | Reference |

| Healthy Individuals | 57.0 ± 13.9 | [16] |

| Type 2 Diabetes without Cardiovascular Autonomic Neuropathy (CAN) | 57.0 ± 13.9 | [16] |

| Type 2 Diabetes with Incipient CAN | 69.7 ± 16.6 | [16] |

| Type 2 Diabetes with Definitive CAN | 71.5 ± 15.7 | [16] |

| Severe COVID-19 with Diabetes | Significantly increased compared to non-diabetics | [17] |

Table 2: LTB4 Concentrations in Human Plasma. This table presents typical LTB4 concentrations in human plasma under various health and disease states. Concentrations are presented as mean ± standard deviation.

Experimental Protocols

This section provides detailed methodologies for the quantification of LTB4 in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with LTB4-d4 as an internal standard, and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

LTB4 Quantification by LC-MS/MS using LTB4-d4 Internal Standard

This method offers high sensitivity and specificity for the accurate quantification of LTB4.

3.1.1. Materials

-

Biological sample (e.g., plasma, serum, cell culture supernatant)

-

Leukotriene B4 (LTB4) analytical standard

-

Leukotriene B4-d4 (LTB4-d4) internal standard

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Acetic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., UFLC-MS/MS)

3.1.2. Sample Preparation

-

Thaw Samples: Thaw frozen biological samples on ice.

-

Spike Internal Standard: Add a known amount of LTB4-d4 internal standard to each sample, vortex briefly.

-

Protein Precipitation: Add 3 volumes of ice-cold methanol to precipitate proteins. Vortex and incubate at -20°C for 20 minutes.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant.

-

Solid Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute LTB4 and LTB4-d4 with methanol.

-

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% acetic acid).

3.1.3. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Use a suitable reversed-phase column (e.g., C18).

-

Mobile Phase A: 0.1% acetic acid in water.[18]

-

Mobile Phase B: 0.1% acetic acid in acetonitrile/methanol (90:10, v/v).[18]

-

Gradient: Develop a suitable gradient to separate LTB4 from other analytes. A typical gradient might start at 20% B, increase to 95% B, hold, and then return to initial conditions.[18]

-

Flow Rate: A typical flow rate is 0.3 mL/min.[18]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[19]

-

Multiple Reaction Monitoring (MRM): Monitor the following mass transitions:

-

Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

3.1.4. Data Analysis

-

Standard Curve: Prepare a standard curve by plotting the peak area ratio of LTB4 to LTB4-d4 against the concentration of LTB4 standards.

-

Quantification: Determine the concentration of LTB4 in the samples by interpolating their peak area ratios from the standard curve.

LTB4 Quantification by Competitive ELISA

ELISA provides a high-throughput alternative for LTB4 quantification.

3.2.1. Materials

-

LTB4 ELISA kit (containing pre-coated 96-well plate, LTB4 standard, HRP-conjugated LTB4, antibody, wash buffer, substrate, and stop solution)

-

Biological sample (e.g., plasma, serum, cell culture supernatant)

-

Microplate reader

3.2.2. Assay Procedure

-

Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.[21][22][23][24][25] This typically involves reconstituting lyophilized standards and diluting concentrated buffers.

-

Standard and Sample Addition: Add a defined volume (e.g., 50 µL) of standards and samples to the appropriate wells of the pre-coated microplate.[21][23]

-

Competitive Binding: Add a fixed amount of HRP-conjugated LTB4 and a specific antibody to each well.[21][25] Incubate for a specified time (e.g., 1 hour at 37°C) to allow for competitive binding of sample/standard LTB4 and HRP-conjugated LTB4 to the antibody.[21][23]

-

Washing: Aspirate the contents of the wells and wash the plate several times with the provided wash buffer to remove unbound reagents.[21][22]

-

Substrate Addition: Add the substrate solution to each well and incubate for a specified time (e.g., 15-20 minutes at 37°C) to allow for color development.[21][23] The intensity of the color is inversely proportional to the amount of LTB4 in the sample.

-

Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.[21][23]

-

Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.[21]

3.2.3. Data Analysis

-

Standard Curve: Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Quantification: Determine the concentration of LTB4 in the samples by interpolating their absorbance values from the standard curve.

LTB4 Signaling Pathways

The pro-inflammatory effects of LTB4 are mediated through the activation of its two G protein-coupled receptors, BLT1 and BLT2. The following diagrams illustrate the key signaling cascades initiated by LTB4 binding to these receptors.

Caption: LTB4-BLT1 Signaling Pathway.

Caption: LTB4-BLT2 Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the quantification of LTB4 in biological samples using LTB4-d5 as a quantifier.

Caption: LTB4 Quantification Workflow.

Conclusion

This technical guide provides a comprehensive overview of the pro-inflammatory lipid mediator LTB4, from its fundamental role in inflammation to detailed methodologies for its quantification. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers investigating the intricate mechanisms of inflammation and for those in the process of developing novel therapeutics targeting the LTB4 pathway. The accurate measurement of LTB4, facilitated by the use of deuterated internal standards like LTB4-d5, is paramount to advancing our understanding of its pathological significance and to the successful development of next-generation anti-inflammatory drugs.

References

- 1. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. LTB4 causes macrophage–mediated inflammation and directly induces insulin resistance in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. BLT2 is a pro-tumorigenic mediator during cancer progression and a therapeutic target for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of the BLT2, a leukotriene B4 receptor, in Ras transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Leukotriene b4 production by peripheral blood neutrophils in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ovid.com [ovid.com]

- 16. Increased leukotriene B4 plasma concentration in type 2 diabetes individuals with cardiovascular autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LTB4-Driven Inflammation and Increased Expression of ALOX5/ACE2 During Severe COVID-19 in Individuals With Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ion trap liquid chromatography/tandem mass spectrometry analysis of leukotriene B4 in exhaled breath condensate. | Semantic Scholar [semanticscholar.org]

- 20. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cloud-clone.com [cloud-clone.com]

- 22. elkbiotech.com [elkbiotech.com]

- 23. k-assay.com [k-assay.com]

- 24. file.elabscience.com [file.elabscience.com]

- 25. content.abcam.com [content.abcam.com]

The Role of Leukotriene B4-d5 in Elucidating LTB4 Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a critical role in orchestrating inflammatory responses by attracting and activating leukocytes. The biological effects of LTB4 are mediated through its interaction with two distinct G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1] Understanding the binding affinity of various ligands to these receptors is paramount for the development of novel therapeutics targeting a range of inflammatory diseases. This technical guide provides an in-depth exploration of the use of Leukotriene B4-d5 (LTB4-d5), a deuterated analog of LTB4, in the characterization of LTB4 receptor binding affinity, with a focus on modern mass spectrometry-based methodologies.

The Significance of Deuterated Analogs in Binding Studies

Traditionally, radioligand binding assays using tritiated LTB4 ([³H]LTB4) have been the gold standard for studying LTB4 receptor interactions.[2][3][4][5] While effective, these assays involve the handling of radioactive materials, which poses safety and disposal challenges. The advent of sensitive mass spectrometry (MS) techniques has paved the way for non-radioactive alternatives.

Leukotriene B4-d5 is a stable isotope-labeled version of LTB4, where five hydrogen atoms have been replaced with deuterium.[6] This isotopic substitution results in a molecule that is chemically and biologically identical to LTB4 in its interaction with the BLT receptors but is distinguishable by its higher mass. This property makes LTB4-d5 an ideal internal standard for the accurate quantification of LTB4 in biological samples and in vitro assays using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

Quantitative Data on LTB4 Receptor Binding Affinity

The binding affinity of LTB4 for its receptors is typically expressed in terms of the dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. The following tables summarize key quantitative data from various studies.

| Receptor | Cell Type/Membrane Preparation | Radioligand | Kd (nM) | Bmax ( sites/cell or fmol/mg protein) | Reference |

| BLT1 (High-Affinity) | Human Polymorphonuclear Leukocytes (PMNs) | [³H]LTB4 | 0.46 x 10⁻³ | 1.96 x 10⁴ sites/neutrophil | [2] |

| BLT2 (Low-Affinity) | Human Polymorphonuclear Leukocytes (PMNs) | [³H]LTB4 | 541 | 45.16 x 10⁴ sites/neutrophil | [2] |

| LTB4 Receptor | Guinea Pig Spleen Homogenate | [³H]LTB4 | 2.5 (IC50) | Not Reported | [4] |

| LTB4 Receptor | Bullfrog Lung Membranes | [³H]LTB4 | 2.22 | 1228.86 fmol/mg protein | [8] |

| LTB4 Receptor | THP-1 Cell Membranes | [³H]LTB4 | 0.056 | 2000 receptors/cell | [9] |

| Compound | Receptor/Cell Type | Assay Type | Parameter | Value | Reference |

| LTB4 | Bullfrog Lung Membranes | Competitive Binding | Ki | 5.5 nM | [8] |

| LTB5 | Bullfrog Lung Membranes | Competitive Binding | Ki | 30.5 nM | [8] |

| 20-OH-LTB4 | Bullfrog Lung Membranes | Competitive Binding | Ki | 144.0 nM | [8] |

| 20-hydroxy-LTB4 | Guinea Pig Spleen Homogenate | Competitive Binding | Relative Potency | 8 times less effective than LTB4 | [4] |

| 6-trans-LTB4 | Guinea Pig Spleen Homogenate | Competitive Binding | Relative Potency | 640 times less effective than LTB4 | [4] |

| 20-carboxy-LTB4 | Guinea Pig Spleen Homogenate | Competitive Binding | Relative Potency | 1000 times less effective than LTB4 | [4] |

Experimental Protocols

Competitive Radioligand Binding Assay (Conventional Method)

This protocol describes a traditional approach using a radiolabeled ligand to determine the binding affinity of a test compound.

Materials:

-

Membrane preparation from cells expressing BLT1 or BLT2 receptors (e.g., human neutrophils, cultured HL-60 cells).

-

[³H]LTB4 (radioligand).

-

Unlabeled LTB4 (for determining non-specific binding and as a reference competitor).

-

Test compounds.

-

Binding buffer (e.g., PBS with Ca²⁺ and Mg²⁺).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a microtiter plate, combine the cell membrane preparation, a fixed concentration of [³H]LTB4 (typically at or below its Kd), and varying concentrations of the unlabeled test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled LTB4 (e.g., 1000-fold excess).

-

Equilibration: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 10 minutes).[2]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Competitive Binding Assay with LC-MS/MS Quantification (Non-Radioactive Method)

This modern approach utilizes LTB4-d5 as an internal standard for the precise quantification of bound unlabeled LTB4.

Materials:

-

Membrane preparation from cells expressing BLT1 or BLT2 receptors.

-

Unlabeled LTB4.

-

Test compounds.

-

Leukotriene B4-d5 (internal standard).[6]

-

Binding buffer.

-

Extraction solvent (e.g., methyl tertiary butyl ether - MTBE).[10]

-

LC-MS/MS system.

Procedure:

-

Competitive Binding Incubation: Perform the incubation as described in the radioligand assay protocol, but using unlabeled LTB4 as the ligand that competes with the test compound.

-

Separation of Bound Ligand: After incubation, separate the membrane fraction containing the bound LTB4 from the supernatant containing the free ligand. This can be achieved by centrifugation.

-

Extraction: To the isolated membrane pellet, add a known amount of LTB4-d5 as an internal standard.[6][10] Extract both the bound LTB4 and the LTB4-d5 from the membranes using an appropriate organic solvent like MTBE.[10]

-

Sample Preparation: Evaporate the organic solvent and reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable reversed-phase column for chromatographic separation of LTB4 from potential contaminants.[10] Set the mass spectrometer to monitor the specific mass transitions for LTB4 and LTB4-d5.[10]

-

Data Analysis: Quantify the amount of bound LTB4 by comparing its peak area to that of the LTB4-d5 internal standard. This allows for the creation of a competition curve by plotting the amount of bound LTB4 against the concentration of the test compound, from which the IC50 and Ki values can be determined.

Visualizing LTB4 Signaling and Experimental Workflows

LTB4 Signaling Pathway

Caption: LTB4 signaling through BLT1 and BLT2 receptors.

Experimental Workflow for Competitive Binding Assay with LC-MS/MS

Caption: Workflow for a non-radioactive LTB4 binding assay.

Conclusion

The study of LTB4 receptor binding affinity is crucial for the development of new anti-inflammatory drugs. While traditional radioligand binding assays have been instrumental, the use of stable isotope-labeled compounds like Leukotriene B4-d5 in conjunction with LC-MS/MS offers a safer, highly sensitive, and specific alternative. This approach allows for the accurate quantification of ligand binding and provides a robust platform for screening and characterizing novel modulators of the LTB4 signaling pathway. The detailed protocols and conceptual workflows presented in this guide are intended to equip researchers with the necessary knowledge to effectively employ these modern techniques in their drug discovery efforts.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. Leukotriene B4 binding to human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific binding of leukotriene B4 to a receptor on human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The development of a sensitive and specific radioreceptor assay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific binding of leukotriene B4 to a receptor on human polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. A simultaneous quantitation of leukotriene B4 and its omega-oxidized products by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leukotriene B4 and leukotriene B5 have binding sites on lung membranes and cause contraction of bullfrog lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photoaffinity labelling and radiation inactivation of the leukotriene B4 receptor in human myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Enzymatic Degradation of Leukotriene B4: A Technical Guide Utilizing LTB4-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from arachidonic acid, playing a crucial role in the initiation and amplification of inflammatory responses. Its biological activity is tightly regulated through rapid enzymatic degradation. Understanding the mechanisms of LTB4 metabolism is paramount for the development of novel therapeutics targeting inflammatory diseases. This technical guide provides an in-depth overview of the enzymatic pathways of LTB4 degradation, with a special focus on the use of deuterated LTB4 (LTB4-d5) as an indispensable tool for accurate quantification in complex biological matrices. This document outlines key experimental protocols and presents quantitative data to aid researchers in this field.

Principal Pathways of LTB4 Enzymatic Degradation

The inactivation of LTB4 primarily occurs through two main enzymatic pathways: ω-oxidation and 12-hydroxydehydrogenation.

Omega (ω)-Oxidation Pathway

The predominant route for LTB4 metabolism in humans is ω-oxidation, which occurs at the terminal methyl group (ω-carbon) of the fatty acid chain. This process is a two-step enzymatic cascade.

First, LTB4 is hydroxylated to form 20-hydroxy-LTB4 (20-OH-LTB4). This reaction is catalyzed by a specific cytochrome P450 enzyme, CYP4F3A, in human neutrophils.[1] Subsequently, 20-OH-LTB4 is further oxidized to 20-carboxy-LTB4 (20-COOH-LTB4) by an NAD+-dependent aldehyde dehydrogenase.[2] These hydroxylated and carboxylated metabolites exhibit significantly reduced biological activity compared to LTB4.

12-Hydroxydehydrogenase Pathway

An alternative pathway for LTB4 metabolism involves the oxidation of the hydroxyl group at the C-12 position. The enzyme LTB4 12-hydroxydehydrogenase, an NADP+-dependent oxidoreductase, converts LTB4 into 12-oxo-LTB4.[3] This metabolite is also considered to be biologically less active.

The Role of LTB4-d5 in Elucidating LTB4 Metabolism

Stable isotope-labeled internal standards are crucial for accurate and precise quantification of analytes in complex biological samples by mass spectrometry. LTB4-d5, a deuterated analog of LTB4, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of LTB4 and its metabolites.[4] By adding a known amount of LTB4-d5 to a sample at the beginning of the extraction procedure, it co-elutes with the endogenous LTB4 and experiences similar ionization effects in the mass spectrometer. This allows for the correction of any sample loss during extraction and variations in instrument response, leading to highly accurate quantification of endogenous LTB4 levels.

Quantitative Data on LTB4 Degradation

The following tables summarize key quantitative parameters related to the enzymatic degradation of LTB4.

Table 1: Kinetic Parameters of LTB4 ω-Hydroxylase

| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Human Neutrophil Microsomes | LTB4 | 0.6 | Not Reported | [5][6] |

| Human Neutrophil Microsomes | NADPH | 0.5 | Not Reported | [5][6] |

| Rat Hepatic Microsomes | LTB4 | 40.28 | 1202 | [2] |

Table 2: Half-life of LTB4 in the Presence of Human Neutrophils

| Condition | LTB4 Half-life (minutes) | Reference |

| Untreated Neutrophils | ~20 | [1] |

| Neutrophils + PF-4708671 (CYP4F3A inhibitor) | ~150 | [1] |

| Neutrophils + 17-ODYA (CYP4F3A inhibitor) | ~50 | [1] |

Table 3: Inhibitors of LTB4 Metabolism

| Inhibitor | Target | IC50 | Reference |

| 15-HETE | 5-Lipoxygenase (LTB4 production) | ~6 µM | [7] |

| 13-HODD | 5-Lipoxygenase (LTB4 production) | ~32 µM | [7] |

| 12-HETE | 5-Lipoxygenase (LTB4 production) | ~23 µM | [7] |

| Tolfenamic Acid | LTB4-induced chemotaxis | 59 µM | [8] |

| Ethanol | ω-hydroxy-LTB4 oxidation | 100 µM (rat liver cytosol), 300 µM (human liver cytosol) | [9] |

Experimental Protocols

Isolation of Human Neutrophils

-

Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Dextran Sedimentation: Mix the blood with an equal volume of 6% Dextran 500 in saline and allow the erythrocytes to sediment for 30-45 minutes at room temperature.

-

Leukocyte-rich Plasma Collection: Carefully aspirate the upper leukocyte-rich plasma layer.

-

Ficoll-Paque Gradient Centrifugation: Layer the leukocyte-rich plasma onto Ficoll-Paque PLUS and centrifuge at 400 x g for 30 minutes at room temperature to separate mononuclear cells from granulocytes.

-

Erythrocyte Lysis: Discard the upper layers and resuspend the granulocyte-erythrocyte pellet. Lyse the remaining red blood cells using a hypotonic lysis buffer (e.g., 0.2% NaCl followed by 1.6% NaCl to restore isotonicity).

-

Washing: Wash the neutrophil pellet twice with a suitable buffer (e.g., Hanks' Balanced Salt Solution without Ca2+ and Mg2+).

-

Cell Counting and Resuspension: Resuspend the final neutrophil pellet in the desired experimental buffer and determine the cell concentration using a hemocytometer. Purity should be >95% as assessed by light microscopy.

In Vitro LTB4 Metabolism Assay with Intact Neutrophils

-

Cell Preparation: Resuspend freshly isolated human neutrophils in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+) to a final concentration of 10-20 x 10^6 cells/mL.

-

Pre-incubation: Pre-incubate the neutrophil suspension at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add exogenous LTB4 to the cell suspension to a final concentration of 1 µM. For inhibitor studies, pre-incubate the cells with the inhibitor for a specified time before adding LTB4.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination and Extraction: Terminate the reaction by adding two volumes of ice-cold methanol (B129727) containing the internal standard, LTB4-d5 (e.g., to a final concentration of 10 ng/mL).

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the protein.

-

Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Preparation of Human Neutrophil Microsomes

-

Cell Lysis: Resuspend a high concentration of isolated human neutrophils in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors). Disrupt the cells by sonication on ice.

-

Differential Centrifugation:

-

Centrifuge the sonicate at 10,000 x g for 20 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

-

-

Washing and Storage: Discard the supernatant (cytosolic fraction). Wash the microsomal pellet with a suitable buffer and resuspend it in a storage buffer containing glycerol. Determine the protein concentration using a standard assay (e.g., BCA assay). Store the microsomes at -80°C.

LTB4 Metabolism Assay with Neutrophil Microsomes or Recombinant CYP4F3A

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Neutrophil microsomes (e.g., 50 µg protein) or recombinant CYP4F3A

-

An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add LTB4 to the desired final concentration (e.g., 1 µM).

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination and Extraction: Terminate the reaction and extract the metabolites as described in section 4.2.5.

LC-MS/MS Analysis of LTB4 and its Metabolites

-

Chromatographic Separation:

-

Column: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

-

Gradient: A typical gradient might be: 0-2 min, 30% B; 2-10 min, 30-95% B; 10-12 min, 95% B; 12-12.1 min, 95-30% B; 12.1-15 min, 30% B.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the following parent-to-product ion transitions:

-

LTB4: m/z 335.2 -> 195.1

-

LTB4-d5: m/z 340.2 -> 197.1

-

20-OH-LTB4: m/z 351.2 -> 195.1

-

20-COOH-LTB4: m/z 365.2 -> 195.1

-

-

-

Quantification: Generate a standard curve using known concentrations of LTB4 and its metabolites with a fixed concentration of the internal standard, LTB4-d5. Calculate the concentration of the analytes in the samples based on the peak area ratios relative to the internal standard.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Major enzymatic degradation pathways of Leukotriene B4.

Caption: General experimental workflow for studying LTB4 metabolism.

Conclusion

The enzymatic degradation of LTB4 is a critical process for the resolution of inflammation. The ω-oxidation pathway, initiated by CYP4F3A, represents the primary route of LTB4 inactivation in humans. The use of deuterated internal standards, such as LTB4-d5, is essential for the accurate and reliable quantification of LTB4 and its metabolites by LC-MS/MS. The detailed protocols and quantitative data provided in this guide offer a valuable resource for researchers investigating the intricate mechanisms of LTB4 metabolism and for the development of novel anti-inflammatory therapies.

References

- 1. Leukotriene B₄ Metabolism and p70S6 Kinase 1 Inhibitors: PF-4708671 but Not LY2584702 Inhibits CYP4F3A and the ω-Oxidation of Leukotriene B₄ In Vitro and In Cellulo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical characterization of hepatic microsomal leukotriene B4 hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ion trap liquid chromatography/tandem mass spectrometry analysis of leukotriene B4 in exhaled breath condensate [pubmed.ncbi.nlm.nih.gov]

- 5. Leukotriene B4 omega-hydroxylase in human polymorphonuclear leukocytes. Partial purification and identification as a cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leukotriene B4 omega-hydroxylase in human polymorphonuclear leukocytes. Partial purification and identification as a cytochrome P-450 [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of ionophore-stimulated leukotriene B4 production in human leucocytes by monohydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tolfenamic acid inhibits leukotriene B4-induced chemotaxis of polymorphonuclear leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethanol-induced inhibition of leukotriene degradation by omega-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Leukotriene B4-d5 in Elucidating the Immunomodulatory Functions of LTB4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent, endogenously produced lipid mediator that plays a pivotal role in the initiation and amplification of inflammatory responses.[1][2] Synthesized from arachidonic acid via the 5-lipoxygenase pathway, LTB4 is a powerful chemoattractant for various immune cells, particularly neutrophils, drawing them to sites of inflammation, infection, or tissue injury.[1][2][3] Its functions extend beyond chemotaxis to include the activation of leukocytes, stimulation of phagocytosis, and induction of pro-inflammatory cytokine and antimicrobial peptide release. Understanding the precise mechanisms of LTB4's immunomodulatory activities is crucial for the development of novel therapeutics for a range of inflammatory diseases, including asthma, rheumatoid arthritis, and atherosclerosis.

The study of LTB4's biological functions is critically dependent on accurate and reliable quantification of its levels in complex biological matrices. This is where the stable, isotopically labeled analog, Leukotriene B4-d5 (LTB4-d5), becomes an indispensable tool. LTB4-d5, a deuterated form of LTB4, serves as an ideal internal standard in mass spectrometry-based analytical methods. Its near-identical chemical and physical properties to endogenous LTB4 ensure that it behaves similarly during sample extraction, purification, and ionization, thus correcting for any analyte loss and matrix effects. This allows for highly accurate and precise quantification of LTB4, providing researchers with reliable data to correlate LTB4 levels with cellular responses and disease states. This technical guide provides an in-depth overview of the immunomodulatory functions of LTB4 and details the experimental methodologies where LTB4-d5 is instrumental.

Quantitative Data on LTB4 Activity

The following table summarizes key quantitative parameters related to the biological activity of LTB4, providing a reference for its potency in various assays.

| Parameter | Receptor/Assay | Value | Cell Type/System | Reference(s) |

| Binding Affinity (Kd) | BLT1 (high-affinity) | 0.18 ± 0.03 nM | Sheep lung membranes | |

| BLT1 (high-affinity) | 1.5 nM | Human PMN plasma membrane | ||

| BLT1 (high-affinity) | 2.1 nM | COS-7 cells expressing CMKRL1 | ||

| BLT2 (low-affinity) | ~23 nM | Human embryonic kidney (HEK) cells | ||

| EC50 (Calcium Mobilization) | LTB4-induced | 5 x 10⁻¹⁰ M | Human neutrophils | |

| LTB4-induced | 3 x 10⁻⁸ M | Deactivated human PMN leukocytes | ||

| IC50 (Chemotaxis Inhibition) | Tolfenamic acid on LTB4-induced chemotaxis | 59 µM | Human polymorphonuclear leukocytes (PMNs) |

Core Experimental Protocols

Quantification of LTB4 using LC-MS/MS with LTB4-d5 Internal Standard

This protocol outlines the quantification of LTB4 in biological samples, such as plasma or cell culture supernatants, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with LTB4-d5 as an internal standard.

a. Sample Preparation (from Plasma)

-

Thawing and Centrifugation: Thaw frozen plasma samples on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to pellet any debris.

-

Internal Standard Spiking: To 200 µL of plasma supernatant, add a known amount of LTB4-d5 (e.g., 10 µL of a 100 ng/mL solution in methanol). The exact amount should be optimized for the expected concentration range of endogenous LTB4.

-

Protein Precipitation and Liquid-Liquid Extraction:

-

Add 600 µL of ice-cold acetonitrile (B52724) to the plasma sample to precipitate proteins.

-

Vortex vigorously for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 1 mL of methyl tertiary-butyl ether (MTBE) and 500 µL of water.

-

Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper organic layer (MTBE) containing the lipids.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at room temperature.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

b. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Phenomenex Synergi Hydro-RP, 100mm x 3mm, 2.5 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The exact gradient program should be optimized for the specific column and system.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

-

Injection Volume: 10-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for LTB4 analysis.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for LTB4 and LTB4-d5.

-

LTB4: m/z 335.2 → 195.1

-

LTB4-d5: m/z 340.2 → 197.1 (Note: the exact mass transition for LTB4-d5 may vary depending on the position of the deuterium (B1214612) atoms)

-

-

Optimization: Optimize MS parameters such as collision energy, declustering potential, and ion source temperature for maximum signal intensity.

-

c. Data Analysis

-

Quantification: Create a calibration curve by plotting the peak area ratio of LTB4 to LTB4-d5 against the concentration of LTB4 standards.

-

Calculation: Determine the concentration of LTB4 in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of LTB4-d5 corrects for any variability in sample processing and instrument response.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant, such as LTB4.

a. Cell Preparation

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.

-

Cell Resuspension: Resuspend the purified neutrophils in a suitable assay medium (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.

b. Assay Procedure

-

Chamber Assembly: Use a Boyden chamber or a multi-well plate with inserts containing a porous membrane (typically 3-5 µm pore size for neutrophils).

-

Chemoattractant Addition: Add the chemoattractant solution (LTB4 at various concentrations, typically ranging from 10⁻¹⁰ to 10⁻⁷ M) to the lower wells of the chamber. Include a negative control with assay medium only.

-

Cell Seeding: Place the inserts into the wells and add the neutrophil suspension to the upper chamber of the inserts.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes to allow for cell migration.

-

Quantification of Migration:

-

Cell Staining and Counting: Remove the inserts, fix the membrane, and stain the migrated cells on the underside of the membrane with a suitable stain (e.g., Giemsa or DAPI). Count the number of migrated cells in several high-power fields under a microscope.

-

Fluorescence/Luminescence-based methods: Alternatively, pre-label the neutrophils with a fluorescent dye (e.g., Calcein-AM) and measure the fluorescence of the migrated cells in the lower chamber using a plate reader. ATP-based luminescence assays (e.g., CellTiter-Glo®) can also be used to quantify the number of migrated cells.

-

c. Data Analysis

-

Chemotactic Index: Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the control medium.

-

Dose-Response Curve: Plot the chemotactic index against the concentration of LTB4 to generate a dose-response curve and determine the EC50 value.

LTB4-Induced Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to LTB4 stimulation, a key event in leukocyte activation.

a. Cell Preparation

-

Cell Isolation: Isolate neutrophils or other target immune cells as described in the chemotaxis assay protocol.

-

Dye Loading: Resuspend the cells in a calcium-free buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺) and load them with a calcium-sensitive fluorescent dye such as Fura-2 AM (typically 2-5 µM) or Fluo-4 AM (typically 1-2 µM) for 30-45 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with the calcium-free buffer to remove extracellular dye.

-

Resuspension: Resuspend the dye-loaded cells in a buffer containing calcium (e.g., HBSS with 1-2 mM CaCl₂) at a concentration of 1-2 x 10⁶ cells/mL.

b. Assay Procedure

-

Baseline Measurement: Place the cell suspension in a cuvette for a fluorometer or in a multi-well plate for a plate reader with fluorescence capabilities. Record the baseline fluorescence for a short period (e.g., 30-60 seconds).

-

Stimulation: Add LTB4 to the cell suspension at the desired final concentration (typically in the nanomolar range) and continue recording the fluorescence.

-

Fluorescence Measurement:

-

Fura-2: Excite the cells at 340 nm and 380 nm and measure the emission at 510 nm. The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.

-

Fluo-4: Excite the cells at ~490 nm and measure the emission at ~520 nm. The increase in fluorescence intensity corresponds to an increase in intracellular calcium.

-

c. Data Analysis

-

Response Quantification: Quantify the calcium response by measuring the peak fluorescence intensity or the area under the curve after LTB4 stimulation.

-

Dose-Response Curve: Perform the assay with a range of LTB4 concentrations to generate a dose-response curve and calculate the EC50 value.

Visualizations

LTB4 Signaling Pathway

References

- 1. Binding of leukotriene B4 and its analogs to human polymorphonuclear leukocyte membrane receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Foundational Role of Leukotriene B4 in Neutrophil Activation: A Technical Guide Utilizing LTB4-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational studies of Leukotriene B4's (LTB4) role in neutrophil activation. It details the critical signaling pathways, key experimental protocols, and the essential role of deuterated LTB4 (LTB4-d5) as an internal standard for accurate quantification in mass spectrometry-based analyses.

Introduction to LTB4 and Neutrophil Activation

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It is a primary chemoattractant for neutrophils, the most abundant type of white blood cell and a cornerstone of the innate immune system.[1][2] LTB4 orchestrates a range of neutrophil functions crucial for inflammatory responses, including chemotaxis, adhesion, degranulation, and the production of reactive oxygen species (ROS).[2] Understanding the intricacies of LTB4-mediated neutrophil activation is paramount for developing novel therapeutic strategies for a wide array of inflammatory diseases such as asthma, rheumatoid arthritis, and inflammatory bowel disease.

LTB4 exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs) on the neutrophil surface: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[3][4][5] The differential expression and affinity of these receptors play a crucial role in modulating the neutrophil's response to varying concentrations of LTB4.

Quantitative Analysis of LTB4 using LTB4-d5

Accurate quantification of LTB4 in biological samples is critical for studying its role in neutrophil activation. Due to its low endogenous concentrations and the complexity of biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for LTB4 analysis. The use of a stable isotope-labeled internal standard is essential for correcting for sample loss during extraction and for variations in instrument response. LTB4-d5, a deuterated form of LTB4, serves as an ideal internal standard due to its similar chemical and physical properties to the endogenous analyte, while being distinguishable by its mass.

While many studies utilize LTB4-d4, the principles and methodologies are directly applicable to LTB4-d5. The following tables summarize key quantitative data from foundational studies on LTB4 and its receptors.

Table 1: Receptor Binding Affinity of LTB4

| Receptor | Ligand | Dissociation Constant (Kd) | Cell Type/System | Reference |

| BLT1 | LTB4 | 1.1 nM | HEK 293 cells transfected with BLT1 cDNA | [3] |

| BLT2 | LTB4 | 23 nM | HEK 293 cells transfected with BLT2 cDNA | [3] |

| BLT1 | LTB4 | pKd 9.2 (approx. 0.63 nM) | Not specified | [6] |

| BLT2 | LTB4 | pKd 7.2 (approx. 63 nM) | Not specified | [6] |

Table 2: LTB4-Induced Neutrophil Functional Responses

| Assay | Parameter | LTB4 Concentration | Response | Reference |

| Calcium Mobilization | ED50 | 5 x 10⁻¹⁰ M (0.5 nM) | Increase in cytosolic free calcium | [7] |

| Chemotaxis | N/A | 10 nM | Peak neutrophil migration | [2] |

| Superoxide Production | N/A | 10 nM | 180% +/- 41% of control (fMLP-stimulated) | [2] |

LTB4 Signaling in Neutrophils

Upon binding to its receptors, LTB4 initiates a cascade of intracellular signaling events that culminate in the various neutrophil effector functions. The signaling pathways are complex and involve multiple second messengers and protein kinases.

LTB4 Signaling Pathway Diagram

Caption: LTB4 signaling pathway in neutrophils.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible research in the field of neutrophil biology. The following sections provide step-by-step methodologies for key experiments used to study LTB4's effects on neutrophils.

Isolation of Human Neutrophils from Whole Blood

This protocol describes a standard method for isolating neutrophils from human peripheral blood using density gradient centrifugation.

Materials:

-

Anticoagulated (EDTA or heparin) whole blood

-

Density gradient medium (e.g., Ficoll-Paque)

-

Dextran (B179266) solution (e.g., 3% Dextran in 0.9% NaCl)

-

Red blood cell (RBC) lysis buffer (e.g., 0.2% NaCl followed by 1.6% NaCl)

-

Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺

-

HBSS with Ca²⁺/Mg²⁺

-

Fetal Bovine Serum (FBS)

-

Sterile conical tubes (15 mL and 50 mL)

-

Serological pipettes

-

Centrifuge

Procedure:

-

Dilute the anticoagulated whole blood 1:1 with HBSS without Ca²⁺/Mg²⁺.

-

Carefully layer the diluted blood over an equal volume of density gradient medium in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, carefully aspirate and discard the upper layers (plasma and mononuclear cells).

-

Collect the neutrophil-rich layer and the underlying erythrocyte pellet.

-

Transfer the collected cells to a new 50 mL tube and add 3 volumes of 3% dextran solution. Mix gently by inversion.

-

Allow the erythrocytes to sediment by gravity for 20-30 minutes at room temperature.

-

Collect the leukocyte-rich supernatant and transfer to a new 50 mL tube.

-

Centrifuge at 250 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in a small volume of HBSS without Ca²⁺/Mg²⁺.

-

To lyse the remaining RBCs, add RBC lysis buffer (hypotonic lysis). Immediately after, restore isotonicity with a hypertonic saline solution.

-

Wash the cells twice with cold HBSS without Ca²⁺/Mg²⁺ by centrifuging at 250 x g for 5 minutes at 4°C.

-

Resuspend the final neutrophil pellet in HBSS with Ca²⁺/Mg²⁺ supplemented with 0.5% FBS.

-

Determine cell viability and purity using a hemocytometer and trypan blue exclusion, or by flow cytometry. Purity should be >95%.

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant, such as LTB4, using a Boyden chamber or a similar transwell system.[8]

Materials:

-

Isolated human neutrophils

-

Chemotaxis medium (e.g., HBSS with 0.5% BSA)

-

LTB4

-

Boyden chamber or transwell inserts (3-5 µm pore size)

-

24-well or 96-well plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader or microscope for quantification

Procedure:

-

Resuspend isolated neutrophils in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.

-

Prepare serial dilutions of LTB4 in chemotaxis medium in the lower wells of the plate. Include a negative control (medium only) and a positive control (e.g., fMLP).

-

Place the transwell inserts into the wells.

-

Add 100 µL of the neutrophil suspension to the upper chamber of each insert.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.

-

After incubation, remove the inserts.

-

Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring a cellular component (e.g., ATP or a specific enzyme) or by staining and counting the cells under a microscope.

-

Plot the number of migrated cells against the LTB4 concentration to generate a dose-response curve.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) in neutrophils upon stimulation with LTB4, typically using a fluorescent calcium indicator like Fura-2 AM.[7][9]

Materials:

-

Isolated human neutrophils

-

Fura-2 AM

-

Pluronic F-127

-

HBSS with and without Ca²⁺/Mg²⁺

-

LTB4

-

Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

-

Resuspend neutrophils at 1-5 x 10⁶ cells/mL in HBSS with Ca²⁺/Mg²⁺.

-

Load the cells with 2-5 µM Fura-2 AM (with 0.02% Pluronic F-127) for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS with Ca²⁺/Mg²⁺ to remove extracellular dye.

-

Resuspend the cells in HBSS with Ca²⁺/Mg²⁺ and transfer to a 96-well black-walled plate.

-

Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add LTB4 at various concentrations to the wells.

-

Immediately begin recording the fluorescence ratio over time.

-

The change in the 340/380 nm fluorescence ratio is proportional to the change in [Ca²⁺]i.

Quantification of LTB4 by LC-MS/MS using LTB4-d5

This protocol provides a general workflow for the extraction and quantification of LTB4 from biological samples (e.g., cell culture supernatant) using LTB4-d5 as an internal standard.[10][11][12][13]

Materials:

-

Biological sample (e.g., neutrophil supernatant)

-

LTB4-d5 internal standard solution

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-